molecular formula C25H22Cl2N2O B11555428 N-[(E)-(3,4-dichlorophenyl)methylidene]-4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]aniline

N-[(E)-(3,4-dichlorophenyl)methylidene]-4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]aniline

Cat. No.: B11555428
M. Wt: 437.4 g/mol
InChI Key: ITZRYUJKLJAVHQ-UHFFFAOYSA-N
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Description

(E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzoxazole moiety, and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the benzoxazole derivative and an appropriate amine or aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(3,4-Dichlorophenyl)-N-{4-[5-(Pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanimine is unique due to its combination of a dichlorophenyl group, a benzoxazole moiety, and a methanimine linkage. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C25H22Cl2N2O

Molecular Weight

437.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[4-(5-pentan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C25H22Cl2N2O/c1-3-4-16(2)19-8-12-24-23(14-19)29-25(30-24)18-6-9-20(10-7-18)28-15-17-5-11-21(26)22(27)13-17/h5-16H,3-4H2,1-2H3

InChI Key

ITZRYUJKLJAVHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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